

Oudemansin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oudemansin A, a naturally occurring β-methoxyacrylate antibiotic, was first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] Its discovery, along with the strobilurins, has been pivotal in the development of a significant class of agricultural fungicides. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Oudemansin**, supported by available data and experimental insights. While detailed experimental protocols and comprehensive quantitative data for **Oudemansin** A are not readily available in publicly accessible literature, this guide consolidates the existing knowledge and presents representative methodologies for its isolation, synthesis, and structural characterization.

Chemical Structure and Physicochemical Properties

Oudemansin A possesses a complex stereostructure that has been elucidated through a combination of spectroscopic methods and single-crystal X-ray analysis.[1][2] The absolute stereochemistry was definitively established through total synthesis.[1]

Table 1: Physicochemical and Spectroscopic Data for **Oudemansin** A



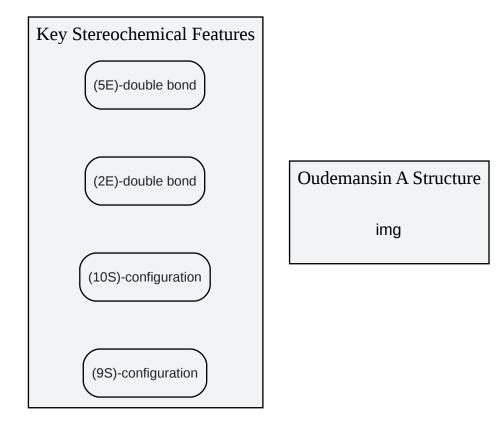
Property	Value	Source
Molecular Formula	C17H22O4	
Molar Mass	290.359 g⋅mol ⁻¹	
IUPAC Name	Methyl (2E,3S,4R,5E)-4- methoxy-2- (methoxymethylidene)-3- methyl-6-phenylhex-5-enoate	
CAS Number	73341-71-6	-
SMILES	CINVALID-LINK OC">C@H/C(=C\OC)/C(=O)O C	
¹H NMR (CDCl₃)	Detailed data not available in search results.	_
¹³ C NMR (CDCl ₃)	Detailed data not available in search results.	
Melting Point	Data not available in search results.	_
Optical Rotation	Data not available in search results.	-

Note: While spectroscopic methods were crucial for structure elucidation, specific spectral data for **Oudemansin** A is not provided in the reviewed literature.

Stereochemistry

The core of **Oudemansin** A's structure features two contiguous stereocenters at the C9 and C10 positions. The absolute configuration has been determined to be (9S, 10S). This was unequivocally confirmed by the total synthesis of (-)-**oudemansin** A. The molecule also contains two double bonds with E geometry.





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Caption: Stereochemical features of Oudemansin A.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and total synthesis of **Oudemansin** A are not available in the provided search results. However, this section outlines the general methodologies employed based on the available literature.

Isolation from Oudemansiella mucida

Oudemansin A is a secondary metabolite produced by the basidiomycete fungus Oudemansiella mucida. The general procedure for isolating natural products from fungal cultures involves fermentation, extraction, and chromatographic purification.

General Protocol for Fungal Metabolite Isolation:

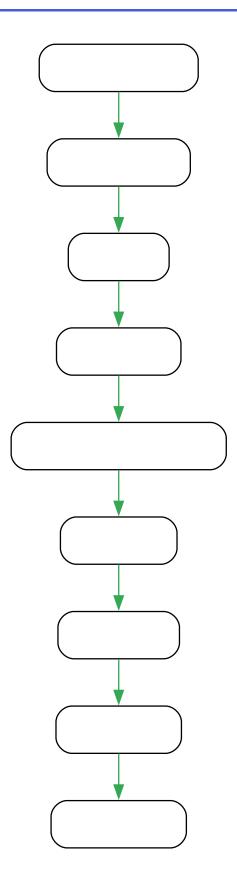
Foundational & Exploratory





- Fermentation:Oudemansiella mucida is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.
- Extraction: The fungal mycelium and the fermentation broth are separated. The mycelium is typically extracted with an organic solvent such as ethyl acetate or methanol. The broth can also be extracted with an immiscible organic solvent to capture extracellular metabolites.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This often involves:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to separate compounds based on their polarity.
 - Sephadex LH-20 Chromatography: For further purification, particularly to remove pigments and other impurities.
 - Preparative High-Performance Liquid Chromatography (HPLC): As a final step to obtain the pure compound.





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Caption: General workflow for the isolation of ${\bf Oudemansin} \ {\bf A}.$



Total Synthesis of (-)-Oudemansin A

The total synthesis of (-)-**Oudemansin** A was crucial for confirming its absolute stereochemistry. While the specific, detailed protocol is not available in the search results, the general strategies for synthesizing strobilurin-type molecules often involve the stereoselective construction of the chiral centers and the formation of the β-methoxyacrylate moiety.

Key Synthetic Steps in Strobilurin Synthesis (Representative):

- Asymmetric Aldol Reactions: To establish the desired stereochemistry at the C9 and C10 positions.
- Horner-Wadsworth-Emmons Reaction: To construct the (E)-double bond of the β-methoxyacrylate system.
- Wittig-type Reactions: For the formation of other carbon-carbon double bonds.
- Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

X-ray Crystallography

The relative configuration of **Oudemansin** was initially determined by single-crystal X-ray crystallography. This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

General Protocol for Single-Crystal X-ray Diffraction:

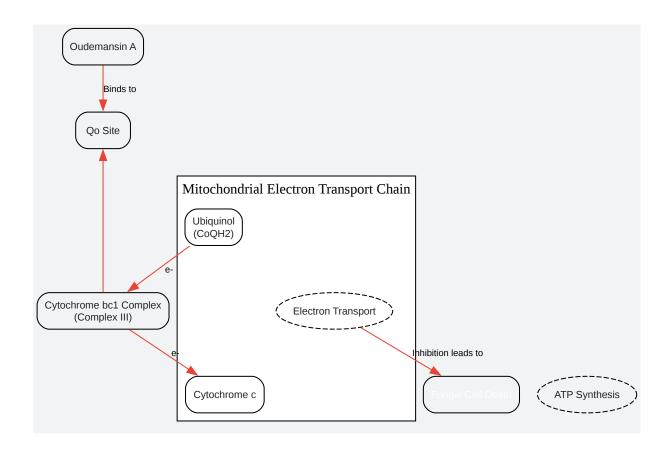
- Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.
- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure



solution) and refined to best fit the experimental data.

Mechanism of Action

Oudemansin A, like other strobilurins, exhibits its antifungal activity by inhibiting mitochondrial respiration. Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting ATP synthesis and leading to fungal cell death.



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References

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